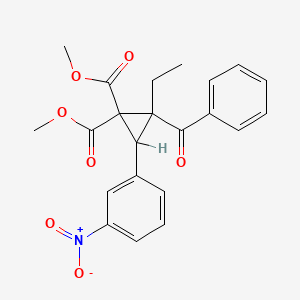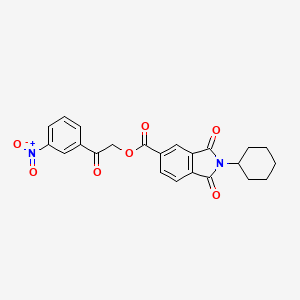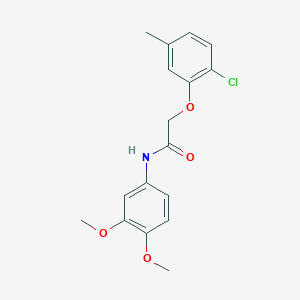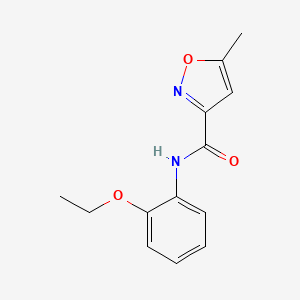![molecular formula C18H21ClO3 B5127046 1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B5127046.png)
1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene, also known as EBPE or 4-[(4-ethoxyphenoxy)methyl]-2-chlorophenyl-3-[4-(4-ethoxyphenoxy)butyloxy]benzene, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene is not fully understood, but it is believed to act through multiple pathways. In medicine, it has been reported to inhibit the activity of certain enzymes involved in inflammation and cancer progression. In agriculture, it has been shown to disrupt the synthesis of plant cell walls, leading to the death of weeds and insects.
Biochemical and Physiological Effects
Studies have shown that this compound can have both beneficial and harmful effects on living organisms. In medicine, it has been found to reduce inflammation and oxidative stress, which can contribute to the development of chronic diseases. However, it has also been reported to have toxic effects on certain cells and organs. In agriculture, it has been shown to be effective in controlling pests, but it can also have negative impacts on non-target organisms and the environment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene in lab experiments is its versatility. It can be used in a variety of applications, including as a building block for the synthesis of novel materials and as a tool for studying biological processes. However, its toxicity and potential environmental impacts must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several future directions for research on 1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene. In medicine, further studies are needed to elucidate its mechanism of action and to investigate its potential as a therapeutic agent for various diseases. In agriculture, research is needed to develop safer and more effective alternatives to traditional pesticides. In materials science, the synthesis of new polymers with unique properties using this compound as a building block is an area of interest.
Conclusion
This compound is a chemical compound that has potential applications in various fields. Its synthesis method is efficient and reproducible, and it has been studied for its anti-inflammatory, antioxidant, and anticancer properties in medicine, as well as its use as a herbicide and insecticide in agriculture. Further research is needed to fully understand its mechanism of action, its biochemical and physiological effects, and to develop safer and more effective alternatives to traditional pesticides.
Synthesemethoden
The synthesis of 1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene involves the reaction of 2-chloro-1-(4-ethoxyphenyl)ethanone with 4-(4-bromobutoxy)phenol in the presence of a base such as potassium carbonate. The resulting product is then treated with thionyl chloride to obtain the final product. This synthesis method has been reported in several scientific publications and has been found to be efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, it has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been tested as a herbicide and insecticide. In materials science, it has been used as a building block for the synthesis of novel polymers with unique properties.
Eigenschaften
IUPAC Name |
1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-2-20-16-8-10-17(11-9-16)21-12-3-4-13-22-18-7-5-6-15(19)14-18/h5-11,14H,2-4,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFPCSBUDSCAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-chloro-5-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5126974.png)

![ethyl 1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-5-({[5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]thio}methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5126987.png)

![8-({4-[(4aS*,8aR*)-octahydro-2(1H)-isoquinolinylcarbonyl]-1,3-oxazol-2-yl}methoxy)quinoline](/img/structure/B5126994.png)
![N-[4-(dimethylamino)benzyl]benzenesulfonamide](/img/structure/B5127002.png)
![4-butoxy-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5127005.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5127007.png)



![1-(2-fluorobenzyl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5127025.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5127032.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5127038.png)